
1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a methoxyphenyl group, a methylsulfanyl group, and a pyrrolidinyl group attached to a prop-2-en-1-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Enone Backbone: The prop-2-en-1-one backbone can be synthesized through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.
Incorporation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic addition reaction using pyrrolidine and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the enone to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, replacing it with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-en-1-one: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(morpholin-1-yl)prop-2-en-1-one: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.
Uniqueness
1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyrrolidinyl group, in particular, may enhance its interaction with certain biological targets compared to similar compounds with different substituents.
特性
CAS番号 |
116849-76-4 |
|---|---|
分子式 |
C15H19NO2S |
分子量 |
277.4 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-3-methylsulfanyl-3-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO2S/c1-18-13-7-5-12(6-8-13)14(17)11-15(19-2)16-9-3-4-10-16/h5-8,11H,3-4,9-10H2,1-2H3 |
InChIキー |
FSEPZXWQXLTUMR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C=C(N2CCCC2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


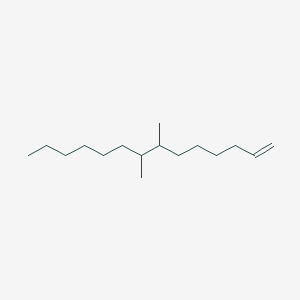
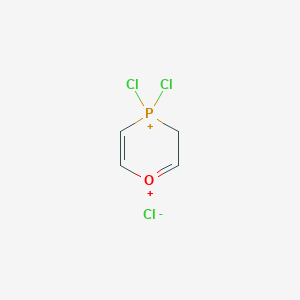
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
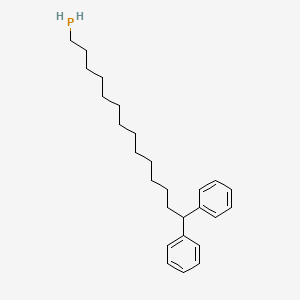
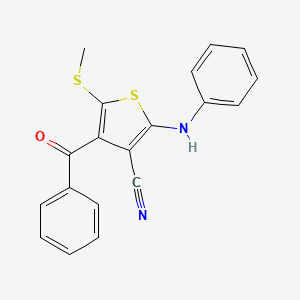

![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)
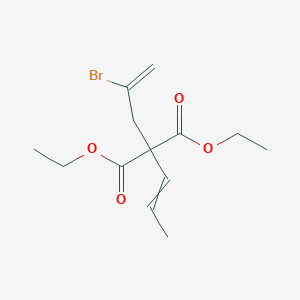
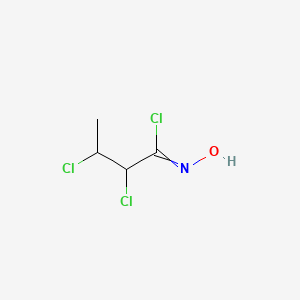
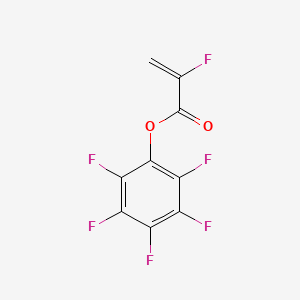
![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)

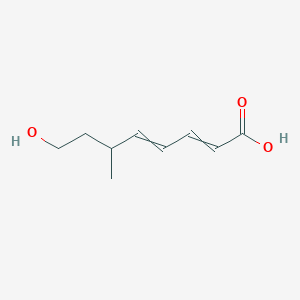
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
